Home > Products > Screening Compounds P46751 > 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide
4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide -

4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide

Catalog Number: EVT-4529280
CAS Number:
Molecular Formula: C23H23NO5
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide, a derivative of 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide designed as a potential PET radiotracer for the glycine transporter GlyT-2, has been reported. [] The synthesis employed a one-pot, two-step method. First, 1,3-propanediol di-p-tosylate underwent radiofluorination with [18F] in the presence of K2CO3 and Kryptofix-222 in acetonitrile, producing 3-[18F]fluoropropyl tosylate with an 81% yield. Subsequently, the 3-[18F]fluoropropyl tosylate was coupled with 4-benzyloxy-3-hydroxy-5-methoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide within the same reaction vessel. Purification using solvent extraction and HPLC yielded 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide with a radiochemical purity of 98.5%. The overall radiochemical yield ranged from 14.0–16.2% at the end of synthesis (EOS), and the specific activity was determined to be 1462±342 GBq/µmol. []

Mechanism of Action

4-(Benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide selectively antagonizes GlyT2, a protein that removes glycine from synapses. [] By inhibiting GlyT2, it increases extracellular glycine levels, enhancing its effects as an inhibitory neurotransmitter, primarily in the spinal cord. This mechanism suggests potential therapeutic applications in conditions like chronic pain and spasticity.

Applications
  • GlyT2 Inhibition: This compound exhibits potent and selective antagonist activity against GlyT2, suggesting its potential for modulating glycine levels in the central nervous system. [] This makes it a promising candidate for further investigation in the development of new therapies for neurological and psychiatric disorders associated with glycine dysregulation, such as chronic pain, spasticity, and schizophrenia.

4-Benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide:

  • Compound Description: This compound is a potent and selective GlyT2 antagonist with an IC50 of 16 nM. It has been instrumental in characterizing GlyT2 pharmacology.

3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide ([18F]3):

  • Compound Description: This compound is a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide, designed as a potential PET radiotracer for imaging the glycine transporter GlyT-2.

4-(2-Hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its 2-(dimethoxyphenyl)-substituted derivatives:

  • Compound Description: This group encompasses four compounds: the parent 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its 2-(2,3-dimethoxyphenyl)-, 2-(3,4-dimethoxyphenyl)-, and 2-(2,5-dimethoxyphenyl)-substituted derivatives. All exhibit a puckered boat-like conformation of the 1,5-benzodiazepine ring system.

Properties

Product Name

4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methoxy-4-phenylmethoxybenzamide

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C23H23NO5/c1-26-18-10-12-20(27-2)19(14-18)24-23(25)17-9-11-21(22(13-17)28-3)29-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3,(H,24,25)

InChI Key

GJWITRQPBIRDQM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.